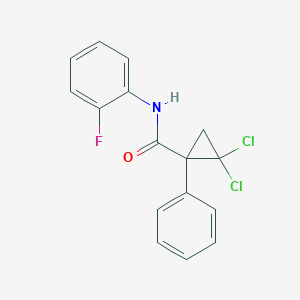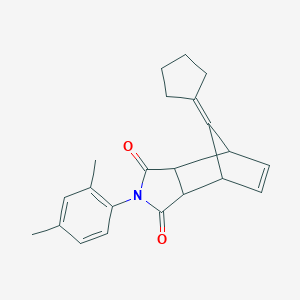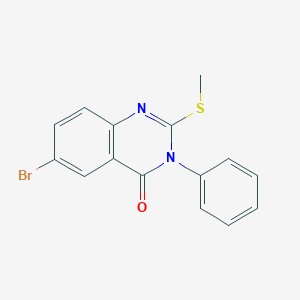![molecular formula C17H13FN2O2S B394103 3'-(3-fluorophenyl)-5'-methyl-1,3-dihydrospir(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394103.png)
3'-(3-fluorophenyl)-5'-methyl-1,3-dihydrospir(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and thiazolidine moieties in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can be achieved through a multi-step process involving the Fischer indole synthesis and subsequent N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings from aryl hydrazones under acidic conditions and elevated temperatures .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target proteins . The thiazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar compounds to 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione include other spiro compounds with indole and thiazolidine moieties. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties . For example:
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole: This compound has a pyrazole ring instead of an indole ring and exhibits different biological activities.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a naphthalene ring, which affects its binding properties and biological activity.
The uniqueness of 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione lies in its specific combination of indole, thiazolidine, and fluorophenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13FN2O2S |
|---|---|
Molecular Weight |
328.4g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-methylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C17H13FN2O2S/c1-10-15(21)20(12-6-4-5-11(18)9-12)17(23-10)13-7-2-3-8-14(13)19-16(17)22/h2-10H,1H3,(H,19,22) |
InChI Key |
MHQISOBWZOYKML-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)F |
Canonical SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B394021.png)
![2-AMINO-6-{[2-(4-BIPHENYLYL)-2-OXOETHYL]SULFANYL}-3,5-PYRIDINEDICARBONITRILE](/img/structure/B394023.png)

![Ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate](/img/structure/B394027.png)
![(4Z,8E)-N-(2-fluorophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B394029.png)
![1-Methyl-17-(3-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B394030.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394031.png)


![ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394035.png)

![2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B394039.png)
![4-tert-butyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394040.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B394043.png)
